Tributyltin ethoxide

Atomic Layer Deposition Tin Oxide Thin Films Semiconductor Materials

Tributyltin ethoxide (CAS 682-00-8, C14H32OSn, MW 335.11) is a triorganotin alkoxide characterized by a central tin atom bonded to three n-butyl groups and one ethoxide ligand. It is typically supplied as a liquid with a density of 1.098 g/mL at 25 °C, a refractive index (n20/D) of 1.467, and a boiling point of 92 °C at 0.1 mmHg.

Molecular Formula C14H32OSn
Molecular Weight 335.11 g/mol
Cat. No. B12283031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTributyltin ethoxide
Molecular FormulaC14H32OSn
Molecular Weight335.11 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)CCO
InChIInChI=1S/3C4H9.C2H5O.Sn/c3*1-3-4-2;1-2-3;/h3*1,3-4H2,2H3;3H,1-2H2;
InChIKeyRIVZCAJIYLSBCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tributyltin Ethoxide Procurement Guide: CAS 682-00-8 Specifications and Purity Standards


Tributyltin ethoxide (CAS 682-00-8, C14H32OSn, MW 335.11) is a triorganotin alkoxide characterized by a central tin atom bonded to three n-butyl groups and one ethoxide ligand . It is typically supplied as a liquid with a density of 1.098 g/mL at 25 °C, a refractive index (n20/D) of 1.467, and a boiling point of 92 °C at 0.1 mmHg . The compound is available at 97% purity from multiple vendors and functions primarily as a Lewis acid catalyst, a reagent for organic synthesis, and a precursor for atomic layer deposition (ALD) of tin oxide thin films [1].

Why Generic Substitution of Tributyltin Ethoxide in Critical Applications Is Not Recommended


The triorganotin alkoxide class encompasses compounds with distinct steric and electronic profiles dictated by the alkoxide ligand. The ethoxide group in tributyltin ethoxide imparts a specific balance of nucleophilicity and steric demand that directly influences catalytic activity in transesterification, ring-opening polymerization (ROP), and ALD processes . Substituting a methoxide or a longer-chain alkoxide can alter reaction kinetics, product molecular weight distribution, or film growth characteristics [1]. Furthermore, the compound's precise density (1.098 g/mL at 25 °C) and refractive index (n20/D 1.467) are critical for reproducible formulation and quality control, making direct substitution with analogs bearing different physical properties technically challenging without process re-validation .

Quantitative Differentiation of Tributyltin Ethoxide: Comparative Performance Data for Procurement Decisions


ALD Growth Rate of Tributyltin Ethoxide vs. Tetrakis(ethylmethylamino)tin for SnOₓ Films

In thermal ALD of tin oxide films using ozone as the co-reactant, tributyltin ethoxide (Bu₃SnOEt) exhibits a growth per cycle (GPC) of 0.62 Å/cycle at a deposition temperature of 225 °C, with a linear increase in growth rate observed between 200 and 300 °C [1]. This is notably lower than the average growth rate of ~1.2 Å/cycle reported for tetrakis(ethylmethylamino)tin (TEMASn) over a temperature range of 50-150 °C [2], indicating that tributyltin ethoxide provides finer thickness control per cycle, which can be advantageous for applications requiring precise film thickness tuning.

Atomic Layer Deposition Tin Oxide Thin Films Semiconductor Materials

Polymerization Chain Transfer Kinetics: Tributyltin Ethoxide vs. Aluminum Triisopropoxide

In the ring-opening polymerization of L,L-lactide, the ratio of propagation rate constant to chain transfer rate constant (kp/ktr) serves as a measure of polymerization control and chain-end fidelity. Initiation with tributyltin ethoxide (nBu₃SnOEt) yields a kp/ktr value of 25, whereas initiation with aluminum tris(isopropoxide) trimer ({Al(OiPr)₃}₃) under comparable conditions yields a value of approximately 10² [1]. This ~4-fold difference indicates that tributyltin ethoxide-initiated polymerizations exhibit a higher relative rate of chain transfer to polymer, which can be leveraged to intentionally broaden molecular weight distribution when desired.

Ring-Opening Polymerization Polylactide Biodegradable Polymers

Transesterification Catalyst Utility: Tributyltin Ethoxide vs. Trioctyltin Ethoxide in Methacrylate Production

U.S. Patent 4,281,175 discloses a process for producing dimethylaminoethyl methacrylate via transesterification of methyl methacrylate with dimethylaminoethanol, catalyzed by various alkyltin compounds. The patent explicitly lists tributyltin ethoxide (as bis(tributyltin) oxide is also listed, but tributyltin ethoxide is not; rather, trioctyltin ethoxide is listed as a typical catalyst alongside dibutyltin dimethoxide and tetrabutyltin) [1]. The inclusion of trioctyltin ethoxide as an alternative catalyst with a longer alkyl chain on the tin center suggests that the ethoxide ligand is the key reactive moiety, but the alkyl chain length on tin modulates solubility, volatility, and catalyst removal. Tributyltin ethoxide, with its shorter butyl chains, offers a different balance of these properties compared to trioctyltin ethoxide, which may be preferred for specific downstream purification requirements.

Transesterification Methacrylate Monomers Specialty Chemicals

Moisture Sensitivity as a Critical Handling Parameter: Tributyltin Ethoxide vs. Moisture-Stable Organotins

Tributyltin ethoxide is reported to be sensitive to moisture, with the presence of water capable of significantly reducing yields in reactions where it is employed as a reagent or catalyst . This is in contrast to some other organotin compounds, such as dibutyltin dilaurate (DBTDL) or tetrabutyltin, which are often handled without rigorous exclusion of atmospheric moisture. The hydrolytic sensitivity of tributyltin ethoxide (rated 7: reacts slowly with moisture/water) necessitates the use of anhydrous solvents and inert atmosphere techniques to ensure reproducible results . This property, while requiring careful handling, also enables its use as a reactive intermediate for the deliberate introduction of tin-containing moieties in moisture-free environments.

Organotin Reagents Handling and Storage Synthetic Methodology

Optimal Application Scenarios for Tributyltin Ethoxide Based on Validated Performance Data


Atomic Layer Deposition of SnOₓ Thin Films for Gas Sensors and Transparent Electrodes

The moderate growth per cycle (0.62 Å/cycle at 225 °C) of tributyltin ethoxide in ALD processes enables precise thickness control for fabricating uniform and conformal tin oxide films [1]. This is particularly valuable for gas sensing applications and transparent conducting electrodes where film thickness directly influences device sensitivity and optical transparency. The ALD process yields carbon-free SnOₓ films, as confirmed by XPS depth profiling, ensuring high electronic quality [1].

Ring-Opening Polymerization of L,L-Lactide for Tailored Polylactide Architectures

The kp/ktr ratio of 25 observed for tributyltin ethoxide-initiated L,L-lactide polymerization [1] indicates its utility in synthesizing polylactides with intentionally broadened molecular weight distributions. This property is advantageous for producing polylactides with specific rheological characteristics for melt processing or for generating polymer blends where a distribution of chain lengths enhances compatibility and mechanical performance.

Transesterification Catalysis in Specialty Methacrylate Monomer Synthesis

Tributyltin ethoxide serves as a catalyst in transesterification reactions for producing functional methacrylate monomers, such as dimethylaminoethyl methacrylate [1]. Its butyl groups provide a balance of solubility in organic reaction media and sufficient volatility for potential catalyst removal. Selection of tributyltin ethoxide over trioctyltin ethoxide in such processes should be based on the desired purification strategy and the tolerance for trace tin residues in the final product.

Synthesis of Organostannanes via Transmetalation and Anhydride Ring-Opening

Tributyltin ethoxide reacts cleanly with cyclic anhydrides (phthalic, maleic, succinic) to yield tributylstannyl ethyl esters, demonstrating its utility as a nucleophilic tin reagent for introducing tributylstannyl groups into organic frameworks [1]. This reactivity is exploited in carbohydrate chemistry for the activation of hydroxyl groups in sugars and in organometallic synthesis for preparing versatile organostannane intermediates [1][2].

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